3-ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide

Fragment-based drug discovery X-ray crystallography Multi-target ligand profiling

3-Ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide (CAS 438224-38-5) is a synthetic bis-oxazole carboxamide fragment (MW 235.24 g/mol, molecular formula C₁₁H₁₃N₃O₃) that serves as a crystallographically validated, multi-target ligand. It bears the PDB ligand code NW7 and has been co-crystallized in three independent protein targets—tubulin (PDB 5S4R, 2.35 Å), human 5-aminolevulinate synthase 2/ALAS2A (PDB 5QRE, 1.67 Å), and the Wnt deacylase Notum (PDB 7BDB, 1.46 Å)—making it a rare example of a fragment that has yielded high-resolution structural data across functionally unrelated protein families from independent fragment-screening campaigns.

Molecular Formula C11H13N3O3
Molecular Weight 235.243
CAS No. 438224-38-5
Cat. No. B2976569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide
CAS438224-38-5
Molecular FormulaC11H13N3O3
Molecular Weight235.243
Structural Identifiers
SMILESCCC1=NOC(=C1C(=O)NC2=NOC(=C2)C)C
InChIInChI=1S/C11H13N3O3/c1-4-8-10(7(3)17-13-8)11(15)12-9-5-6(2)16-14-9/h5H,4H2,1-3H3,(H,12,14,15)
InChIKeyOZMHRDLCZDDXRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide (CAS 438224-38-5): Fragment-Sized Bis-Oxazole for Multi-Target Structural Biology


3-Ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide (CAS 438224-38-5) is a synthetic bis-oxazole carboxamide fragment (MW 235.24 g/mol, molecular formula C₁₁H₁₃N₃O₃) that serves as a crystallographically validated, multi-target ligand . It bears the PDB ligand code NW7 and has been co-crystallized in three independent protein targets—tubulin (PDB 5S4R, 2.35 Å), human 5-aminolevulinate synthase 2/ALAS2A (PDB 5QRE, 1.67 Å), and the Wnt deacylase Notum (PDB 7BDB, 1.46 Å)—making it a rare example of a fragment that has yielded high-resolution structural data across functionally unrelated protein families from independent fragment-screening campaigns . Its NMR quality control data are publicly archived under BMRB entry bmse011712, confirming its suitability for fragment-library-based screening programs .

Why Generic Isoxazole-4-Carboxamide Analogs Cannot Substitute for CAS 438224-38-5 in Structure-Focused Procurement


Although the isoxazole-4-carboxamide scaffold is precedented in fragment libraries, the specific 3-ethyl-5-methyl bis-oxazole decoration of CAS 438224-38-5 drives a distinctive multi-target crystallographic binding profile that cannot be replicated by close analogs such as N-(3,4-difluorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide or other mono-oxazole carboxamide fragments . The presence of the 5-methyl-1,2-oxazol-3-yl amide substituent introduces a second hydrogen-bond-accepting heterocycle that extends the fragment's recognition surface beyond what simpler isoxazole carboxamides achieve, enabling simultaneous occupancy of chemically distinct pockets in tubulin, ALAS2A, and Notum—three structurally and functionally unrelated targets . Substitution with a generic isoxazole carboxamide fragment would forfeit the experimentally validated binding mode diversity and the curated NMR quality control data that accompany this specific compound, increasing the risk of nil-return crystallographic outcomes in fragment-screening campaigns .

Quantitative Differentiation Evidence: CAS 438224-38-5 (NW7) Versus Isoxazole Fragment Comparators


Multi-Target Crystallographic Binding Across Three Unrelated Protein Families

CAS 438224-38-5 (NW7) has been co-crystallized and its binding mode experimentally determined at atomic resolution in three functionally unrelated human and mammalian protein targets: tubulin (PDB 5S4R, 2.35 Å resolution), human ALAS2A (PDB 5QRE, 1.67 Å resolution), and human Notum (PDB 7BDB, 1.46 Å resolution) . In contrast, other isoxazole-4-carboxamide fragments reported in the literature—such as the fluorophenyl-isoxazole carboxamide series (ISX-1, ISX-11)—have demonstrated binding to only single target classes (COX enzymes or AMPA receptors), with no evidence of multi-target crystallographic validation across unrelated protein families . The ability of NW7 to bind tubulin, ALAS2A, and Notum—targets spanning the cytoskeleton, heme biosynthesis, and Wnt signaling—demonstrates a breadth of experimentally validated binding promiscuity not observed for comparator isoxazole fragments.

Fragment-based drug discovery X-ray crystallography Multi-target ligand profiling Tubulin ALAS2A Notum

Notum Fragment Screen Hit with Sub-1.5 Å Resolution Structural Data

In a crystallographic fragment screen against the Wnt deacylase Notum using the Diamond-SGC Poised Library (DSPL), CAS 438224-38-5 (designated Fragment 916) was identified as one of 59 hits from 768 screened fragments, with its binding mode determined at 1.46 Å resolution (PDB 7BDB) . While the hit-to-lead optimization efforts in this study focused primarily on a 1-phenyl-1,2,3-triazole series (ultimately yielding compound 7d with IC₅₀ = 0.0067 μM), Fragment 916 (NW7) was retained in the structural analysis as part of the set of 58 fragments that bound at the enzyme catalytic pocket, with fragment potencies across the library ranging from 0.5 to >1000 μM . This places NW7 among the structurally characterized Notum fragment hits, providing a validated starting point for structure-guided optimization distinct from the triazole series that dominated subsequent medicinal chemistry efforts.

Notum inhibition Wnt signaling Fragment screening Osteoporosis Alzheimer's disease

Tubulin Binding at a Novel Site Identified Through Combined Computational and Crystallographic Fragment Screening

CAS 438224-38-5 (Z117233350/NW7) was co-crystallized with the tubulin αβ-heterodimer (PDB 5S4R, 2.35 Å resolution) as part of a landmark study that combined 1.1 μs molecular dynamics simulation with crystallographic fragment screening to map all accessible binding sites on tubulin . This study identified 27 distinct binding sites—11 of which were previously undescribed—and 56 chemically diverse fragments bound to 10 distinct sites . NW7 was among the 56 fragments that yielded interpretable electron density, contributing to the characterization of tubulin's binding-site landscape. The binding site occupancy data (real-space correlation coefficient = 0.957 for the best-fitted instance in chain B at position 505) indicates well-defined ligand density, supporting reliable placement of the fragment for structure-based design . In contrast, the six previously known tubulin ligand-binding sites (taxane, colchicine, vinblastine, laulimalide/peloruside, pironetin, and gatorbulin sites) account for only a fraction of the total binding capacity now revealed; NW7 occupies one of the 21 additional or novel sites, offering access to binding topography not addressed by classical tubulin agents .

Tubulin Microtubule Fragment screening Binding site identification Anticancer target

Curated NMR Quality Control Data Enabling Confident Fragment Library Integration

CAS 438224-38-5 has been subjected to standardized NMR quality control analysis as part of fragment library screening preparation, with full spectral data deposited in the Biological Magnetic Resonance Bank under entry bmse011712 . This entry includes validated molecular descriptors (InChI string, InChIKey OZMHRDLCZDDXRS-UHFFFAOYSA-N, exact monoisotopic mass 235.095691291 Da), ensuring unambiguous identity confirmation and purity assessment prior to use in fragment-based screening . In comparison, many commercially available isoxazole-4-carboxamide fragments lack publicly archived NMR QC data, forcing individual laboratories to perform independent identity and purity verification before committing to crystallization trials . The availability of pre-validated, publicly accessible QC data reduces procurement risk and accelerates experimental workflows by removing the need for in-house re-characterization.

NMR quality control Fragment library QC standardization BMRB Ligand validation

Procurement-Relevant Application Scenarios for 3-Ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide (CAS 438224-38-5)


Multi-Target Fragment-Based Drug Discovery: Parallel Hit-to-Lead Programs from a Single Fragment

CAS 438224-38-5 enables structure-guided optimization against three therapeutically relevant targets—tubulin (oncology), ALAS2A (porphyria and hematological disorders), and Notum (osteoporosis, Alzheimer's disease, colorectal cancer)—using co-crystal structures already determined at resolutions between 1.46 and 2.35 Å . This multi-target starting point maximizes the scientific return from a single fragment procurement, allowing parallel medicinal chemistry campaigns without the need for additional crystallization screening to obtain initial binding-mode data.

Crystallographic Fragment Screening Positive Control and Validation Standard

Because NW7 has been validated as a crystallographic hit in three independent fragment-screening campaigns (tubulin at Diamond I04-1, ALAS2A via PanDDA group deposition, and Notum via the DSPL library), it can serve as a positive control for establishing new fragment-screening pipelines or validating crystallization protocols for novel protein targets . The availability of pre-validated NMR QC data (BMRB bmse011712) further supports its use as a system-suitability standard .

Notum Inhibitor Development: Chemically Orthogonal Entry Point for Hit-to-Lead Optimization

The Notum fragment screen that identified NW7 (Fragment 916) primarily advanced a 1-phenyl-1,2,3-triazole series toward lead optimization (compound 7d, IC₅₀ = 0.0067 μM) . NW7 represents a structurally distinct, bis-oxazole scaffold that binds the same catalytic pocket but with different hydrogen-bonding geometry, offering a chemically orthogonal starting point for organizations seeking to diversify their Notum inhibitor portfolios beyond the well-characterized triazole chemotype .

Tubulin Binding-Site Mapping and Allosteric Probe Development

NW7 occupies a tubulin binding site characterized in the comprehensive 27-site mapping study by Mühlethaler et al. . With high-quality electron density (RSCC = 0.957) and full occupancy at its best-fitted instance, the fragment provides a reliable structural template for structure-based design of allosteric tubulin modulators targeting sites beyond the six classical ligand-binding pockets (taxane, colchicine, vinblastine, laulimalide, pironetin, and gatorbulin sites) .

Quote Request

Request a Quote for 3-ethyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.